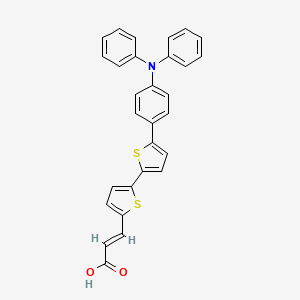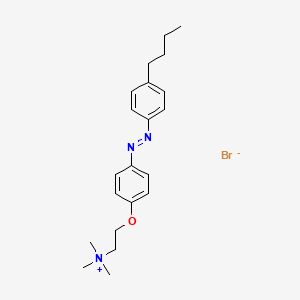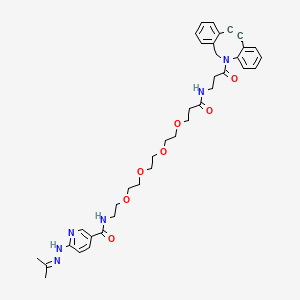
Photosensitizer-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Photosensitizer-2 is a light-sensitive compound that plays a crucial role in photodynamic therapy and other photochemical processes. Photosensitizers absorb light and transfer the energy to nearby molecules, often generating reactive oxygen species that can induce various chemical reactions. These compounds are widely used in medical treatments, particularly for cancer, as well as in industrial applications such as photopolymerization and photocatalysis.
准备方法
Synthetic Routes and Reaction Conditions
Photosensitizer-2 can be synthesized through various chemical routes. One common method involves the modification of cyanophenylenevinylene derivatives. For instance, a triphenylamine-modified cyanophenylenevinylene derivative can be synthesized to produce a water-soluble photosensitizer with high efficiency for generating singlet oxygen in water . The reaction typically involves the use of blue light irradiation and can be carried out in aqueous conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar chemical routes as in laboratory settings but optimized for higher yields and purity. The process may include steps such as purification through chromatography and crystallization to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
Photosensitizer-2 undergoes various types of chemical reactions, including:
Oxidation: Photosensitizers can generate reactive oxygen species that oxidize substrates.
Reduction: In the presence of a sacrificial electron donor, photosensitizers can facilitate reduction reactions.
Substitution: Photosensitizers can participate in substitution reactions, particularly in the presence of specific catalysts.
Common Reagents and Conditions
Common reagents used with this compound include oxygen, hydrogen donors, and various catalysts. The reactions often require light irradiation, typically in the visible or ultraviolet range, to activate the photosensitizer.
Major Products
The major products formed from reactions involving this compound include oxidized organic molecules, reduced compounds, and substituted derivatives. For example, the oxidation of hydroazaobenzenes, olefins, and hydrosilanes can produce azoaromatics, carbonyls, and silanols .
科学研究应用
Photosensitizer-2 has a wide range of scientific research applications:
Chemistry: Used in photocatalysis and photopolymerization processes.
Biology: Employed in bioimaging and as a tool for studying cellular processes.
Industry: Utilized in the production of polymers and other materials through photochemical reactions.
作用机制
The mechanism of action of Photosensitizer-2 involves the absorption of light, which excites the molecule to a higher energy state. This excited state can transfer energy to nearby molecules, such as oxygen, converting it into reactive oxygen species. These reactive species can then induce various chemical reactions, leading to the desired therapeutic or industrial outcomes .
相似化合物的比较
Photosensitizer-2 is compared with other photosensitizers such as porphyrins, phthalocyanines, and chlorins. While all these compounds can generate reactive oxygen species upon light activation, this compound is unique in its high water solubility and efficiency in producing singlet oxygen . This makes it particularly suitable for applications in aqueous environments and for specific medical treatments.
List of Similar Compounds
- Porphyrins
- Phthalocyanines
- Chlorins
This compound stands out due to its unique properties, making it a valuable compound in both scientific research and industrial applications.
属性
分子式 |
C29H21NO2S2 |
|---|---|
分子量 |
479.6 g/mol |
IUPAC 名称 |
(E)-3-[5-[5-[4-(N-phenylanilino)phenyl]thiophen-2-yl]thiophen-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C29H21NO2S2/c31-29(32)20-16-25-15-17-27(33-25)28-19-18-26(34-28)21-11-13-24(14-12-21)30(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-20H,(H,31,32)/b20-16+ |
InChI 键 |
ICLZNGAELWYHKL-CAPFRKAQSA-N |
手性 SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(S4)C5=CC=C(S5)/C=C/C(=O)O |
规范 SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(S4)C5=CC=C(S5)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]-N-prop-2-ynylacetamide](/img/structure/B11930740.png)
![N-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11930747.png)


![Phenyl 5,6-bis(4-hydroxyphenyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-sulfonate](/img/structure/B11930764.png)

![16-fluoro-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B11930772.png)
![acetic acid;3-[1-(3-aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrate](/img/structure/B11930774.png)


![2-[3-[4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxyazetidin-1-yl]pyridine-4-carboxylic acid](/img/structure/B11930809.png)


![1-[3-[4-[3-[Bis(2-hydroxytetradecyl)amino]propyl]piperazin-1-yl]propyl-(2-hydroxytetradecyl)amino]tetradecan-2-ol](/img/structure/B11930840.png)
